molecular formula C23H24N2O3S B8471075 1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-3-phenylpropan-1-one

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No. B8471075
M. Wt: 408.5 g/mol
InChI Key: FZFGNBWXRXYXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-3-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-3-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-3-phenylpropan-1-one

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C23H24N2O3S/c26-23(13-10-19-6-2-1-3-7-19)24-14-16-25(17-15-24)29(27,28)22-12-11-20-8-4-5-9-21(20)18-22/h1-9,11-12,18H,10,13-17H2

InChI Key

FZFGNBWXRXYXGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethanone (compound 4, 0.208 g, 0.66 mmol) and 3-phenylpropanoic acid (100 mg, 0.66 mmol) taken in dry DCM (30 mL), DIPEA (430 mg, 3.32 mmol) followed by HATU (504 mg, 1.33 mmol) was added at room temperature and stirred overnight. The mixture was then diluted with DCM washed with water (2×10 mL) & brine (2×10 mL). The organic extract was dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure. The crude material was purified by column chromatography to yield the title compound (0.225 g, 82.72%) as solid.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
430 mg
Type
reactant
Reaction Step Four
Name
Quantity
504 mg
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
82.72%

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